methyl 4-{[(E)-(4-bromophenyl)methylidene]amino}benzoate
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Overview
Description
Methyl 4-((4-bromobenzylidene)amino)benzoate: is an organic compound with the molecular formula C15H12BrNO2 It is a derivative of benzoic acid and is characterized by the presence of a bromobenzylidene group attached to an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-((4-bromobenzylidene)amino)benzoate typically involves the condensation reaction between 4-bromobenzaldehyde and methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is refluxed for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product .
Industrial Production Methods: On an industrial scale, the production of methyl 4-((4-bromobenzylidene)amino)benzoate can be achieved through similar synthetic routes, with optimization of reaction conditions to enhance yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the production process and ensure consistency in product quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Methyl 4-((4-bromobenzylidene)amino)benzoate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide, cyanide, amines, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Amines, alcohols.
Substitution: Substituted benzoates with various functional groups.
Scientific Research Applications
Chemistry: Methyl 4-((4-bromobenzylidene)amino)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various heterocyclic compounds and pharmaceuticals .
Biology: In biological research, this compound is investigated for its potential as a ligand in receptor binding studies. It may also be used in the development of enzyme inhibitors and other bioactive molecules .
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents. Its ability to interact with biological targets is of significant interest in medicinal chemistry .
Industry: In the industrial sector, methyl 4-((4-bromobenzylidene)amino)benzoate is utilized in the production of dyes, pigments, and other specialty chemicals. Its reactivity and functional groups make it a versatile intermediate for various applications .
Mechanism of Action
The mechanism of action of methyl 4-((4-bromobenzylidene)amino)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylidene group can form covalent or non-covalent interactions with active sites, leading to inhibition or modulation of enzymatic activity. The compound’s ability to undergo various chemical reactions also allows it to participate in metabolic pathways, influencing biological processes .
Comparison with Similar Compounds
Methyl 4-aminobenzoate: Lacks the bromobenzylidene group, making it less reactive in certain chemical reactions.
Methyl 4-bromobenzoate: Does not contain the amino group, limiting its applications in biological studies.
Methyl 4-((4-chlorobenzylidene)amino)benzoate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and biological activity.
Uniqueness: Methyl 4-((4-bromobenzylidene)amino)benzoate is unique due to the presence of both the bromobenzylidene and amino groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H12BrNO2 |
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Molecular Weight |
318.16 g/mol |
IUPAC Name |
methyl 4-[(4-bromophenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H12BrNO2/c1-19-15(18)12-4-8-14(9-5-12)17-10-11-2-6-13(16)7-3-11/h2-10H,1H3 |
InChI Key |
AYCMLXGFKMNZRY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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